3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione
Brand Name: Vulcanchem
CAS No.: 146983-81-5
VCID: VC3419479
InChI: InChI=1S/C8H6O4/c1-4-3-11-5-2-6(9)12-8(10)7(4)5/h3H,2H2,1H3
SMILES: CC1=COC2=C1C(=O)OC(=O)C2
Molecular Formula: C8H6O4
Molecular Weight: 166.13 g/mol

3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione

CAS No.: 146983-81-5

Cat. No.: VC3419479

Molecular Formula: C8H6O4

Molecular Weight: 166.13 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione - 146983-81-5

Specification

CAS No. 146983-81-5
Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
IUPAC Name 3-methyl-7H-furo[3,2-c]pyran-4,6-dione
Standard InChI InChI=1S/C8H6O4/c1-4-3-11-5-2-6(9)12-8(10)7(4)5/h3H,2H2,1H3
Standard InChI Key VWONJJTXQGNTDY-UHFFFAOYSA-N
SMILES CC1=COC2=C1C(=O)OC(=O)C2
Canonical SMILES CC1=COC2=C1C(=O)OC(=O)C2

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

3-Methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione is identified by its CAS number 146983-81-5 and has a molecular formula of C8H6O4, corresponding to a molecular weight of 166.13 g/mol. The structure consists of a furan ring fused with a pyran ring, with two carbonyl groups at positions 4 and 6, and a methyl substituent at position 3. The full IUPAC name of the compound is 3-methyl-7H-furo[3,2-c]pyran-4,6-dione, reflecting its structural arrangement.

Structural Features and Chemical Identifiers

The compound features a distinct molecular architecture characterized by a bicyclic system with multiple functional groups. The presence of two carbonyl groups creates an α,β-unsaturated carbonyl system that contributes to its reactivity profile. The standard InChI for the compound is InChI=1S/C8H6O4/c1-4-3-11-5-2-6(9)12-8(10)7(4)5/h3H,2H2,1H3, and its standard InChIKey is VWONJJTXQGNTDY-UHFFFAOYSA-N. These identifiers provide unambiguous identification of the compound in chemical databases and literature. The canonical SMILES notation for the compound is CC1=COC2=C1C(=O)OC(=O)C2, representing its structure in a linear string format used in computational chemistry and cheminformatics.

Comparison with Related Structures

The structural characteristics of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione can be better understood by comparing it with the non-methylated analog, 4H,6H,7H-furo[3,2-c]pyran-4,6-dione (CAS: 1620989-26-5). This comparison illustrates the effect of methyl substitution on the basic furo[3,2-c]pyran-4,6-dione scaffold. The non-methylated analog has a molecular formula of C7H4O4 and a molecular weight of 152.10 g/mol, differing from the target compound by a single methyl group (CH3).

Table 1: Comparison of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione with Related Compounds

Property3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione4H,6H,7H-furo[3,2-c]pyran-4,6-dione
CAS Number146983-81-51620989-26-5
Molecular FormulaC8H6O4C7H4O4
Molecular Weight (g/mol)166.13152.10
Key Structural FeatureMethyl group at position 3No methyl substitution
PubChem Compound ID85679404Not specified in sources

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione typically involves complex organic reactions that require careful control of conditions to achieve the desired bicyclic system. Current synthetic strategies often build on methodologies developed for similar fused heterocyclic systems. Recent research in the field of condensed furans provides insights into potential synthetic routes for this compound.

Synthetic Methods for Related Furo[3,2-c]pyran Structures

Similar heterocyclic compounds have been synthesized through the reaction of alkyl 3-bromo-3-nitroacrylates with various carbo- and heterocyclic CH-acids. For example, alkyl 7,7-dimethyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-furo[3,2-c]chromene-3-carboxylates have been synthesized with yields of 84-85% through the interaction of bromonitroacrylates with 4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione. These methods could potentially be adapted for the synthesis of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione with appropriate modifications.

Polycyclic furan-3-carboxylates, including alkyl 7-methyl-4,9-dioxo-4H,9H-furo[2,3-d]pyran[4,3-b]pyran-3-carboxylates, have been obtained by reacting bromonitroacrylates with 4-hydroxy-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione. This suggests that similar condensation reactions could be employed for synthesizing the target compound, particularly given the structural similarities in the fused ring systems.

Reaction Conditions and Parameters

Synthesis of related furo[3,2-c]pyran derivatives typically proceeds under mild conditions, often at room temperature for several hours, using a solvent system such as methanol and a base like potassium acetate (AcOK). The ratio of reactants is generally carefully controlled, with typical ratios of acrylate/CH-acid/AcOK being 1:1:1.5. These conditions provide high yields for similar compounds and could be optimized for the synthesis of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione.

Analytical Characterization

Spectroscopic Analysis

Characterization of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione would typically involve various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. For related fused heterocyclic compounds, IR spectroscopy has been particularly useful for identifying characteristic absorption bands of functional groups such as carbonyl moieties.

Analysis of the IR spectra of similar compounds containing alkoxyfuropyran fragments shows that the absorption bands of the carbonyl functions can provide valuable structural information. For instance, in related methyl ester derivatives, the absorption band of the alkoxycarbonyl function is typically shifted to a lower frequency region (1714–1721 cm⁻¹), while ethyl esters are characterized by higher frequency values (1725–1731 cm⁻¹).

X-ray Crystallographic Analysis

X-ray diffraction analysis has been successfully employed to elucidate the structures of related condensed furans. This technique provides valuable information about bond lengths, angles, and the three-dimensional arrangement of atoms within the molecule. For similar fused heterocyclic compounds, X-ray crystallography has revealed important structural features such as the planarity of the heterocyclic system and the orientation of substituents.

Biological and Chemical Properties

Reactivity and Chemical Properties

The presence of two carbonyl groups in the molecule creates an α,β-unsaturated carbonyl system that is likely to be reactive toward nucleophiles. The furan ring, being electron-rich, could participate in electrophilic aromatic substitution reactions, while the pyran ring with its carbonyl groups might undergo various transformations including reduction, nucleophilic addition, and condensation reactions.

Physical Properties

Table 2: Physical and Chemical Properties of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione

PropertyValueSource
Molecular Weight166.13 g/mol
Molecular FormulaC8H6O4
Physical StateLikely crystalline solid (predicted)Based on similar structures
Key Functional GroupsFuran ring, pyran ring, two carbonyl groups, methyl substituent
PubChem Compound ID85679404
Reactive Sitesα,β-unsaturated carbonyl system, furan ringPredicted from structure

Applications and Research Significance

Pharmaceutical Applications

The furo[3,2-c]pyran scaffold present in 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione makes it a potential candidate for pharmaceutical research. Related heterocyclic compounds containing fused furan rings have demonstrated significant biological activities. Representatives of the naphthofuran series, which share structural similarities with furo[3,2-c]pyran systems, exhibit anticancer and anti-infectious activities. Similarly, furopyran, furocoumarin, and furopyrimidine derivatives have shown anticancer properties.

Synthetic Building Block

3-Methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione could serve as a valuable synthetic intermediate for the preparation of more complex heterocyclic compounds. The presence of multiple reactive sites in the molecule allows for various chemical transformations, potentially leading to diverse derivatives with enhanced or novel properties. The bicyclic structure provides a rigid scaffold that could be further functionalized to create compounds with specific three-dimensional arrangements of functional groups.

Structure-Activity Relationship Studies

The compound could be used in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. By comparing the properties and activities of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione with those of related compounds, researchers could gain insights into the essential structural features required for specific biological activities. This information would be valuable for the rational design of new bioactive compounds.

Future Research Directions

Optimization of Synthetic Methods

Future research could focus on developing more efficient and sustainable synthetic routes for 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione. Current methods for similar compounds often involve multiple steps and may require harsh conditions or toxic reagents. Development of greener synthetic approaches, possibly employing catalysis or flow chemistry, could improve the accessibility of this compound for research purposes.

Exploration of Biological Activities

Comprehensive screening of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione for various biological activities would be valuable to determine its potential pharmaceutical applications. Based on the known activities of structurally related compounds, initial investigations could focus on anticancer, antimicrobial, and anti-inflammatory properties. Additionally, the compound could be evaluated for specific enzyme inhibition or receptor binding activities.

Derivatization and Structure Modification

Research AreaSpecific AspectsPotential Impact
Synthetic MethodologyGreen chemistry approaches, catalytic methods, one-pot synthesesMore efficient and sustainable production
Biological Activity ScreeningAnticancer, antimicrobial, anti-inflammatory assaysIdentification of therapeutic applications
Chemical DerivatizationFunctional group modifications, ring transformationsDevelopment of compounds with enhanced properties
Crystallographic StudiesDetailed 3D structure determinationBetter understanding of structure-property relationships
Computational StudiesMolecular modeling, docking studiesPrediction of interactions with biological targets

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